molecular formula C20H24N4O3S B4086335 4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

Cat. No.: B4086335
M. Wt: 400.5 g/mol
InChI Key: CPZZFONHXOBEKV-UHFFFAOYSA-N
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Description

4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone is a synthetic organic compound featuring a pyridyl-piperazine moiety linked via a ketone bridge to a pyrrolidinylsulfonyl-substituted phenyl group. This structure combines aromatic, heterocyclic, and sulfonamide functionalities, which are commonly associated with bioactivity in medicinal chemistry. The pyrrolidinylsulfonyl group may enhance solubility and target binding, while the pyridyl-piperazine segment could contribute to interactions with central nervous system (CNS) targets or inflammatory pathways .

Properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S/c25-20(23-15-13-22(14-16-23)19-5-1-2-10-21-19)17-6-8-18(9-7-17)28(26,27)24-11-3-4-12-24/h1-2,5-10H,3-4,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZZFONHXOBEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Formation of Pyridyl Piperazine: The reaction of 2-chloropyridine with piperazine under basic conditions to form 4-(2-pyridyl)piperazine.

    Ketone Formation: The final step involves the formation of the ketone group by reacting the sulfonylated intermediate with a suitable ketone precursor under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Key structural analogues and their distinguishing features are summarized below:

Compound Name Key Structural Features Biological Activity (if reported) Source
3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl)phenyl ketone Pyridyl, methylsulfonyl phenyl, trifluoromethyl Potent COX-2 inhibitor (IC₅₀: 0.05 µM COX-2; >100 µM COX-1)
4-(((4-Chlorophenyl)amino)thioxomethyl)piperazinyl 2-furyl ketone Piperazinyl, thioxomethyl, furyl Not explicitly reported; structural similarity suggests potential thioamide-mediated interactions
1-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Piperazinyl, trifluoromethyl pyridyl, thiophene Evaluated for CNS or anticancer activity (specific data not provided)
Target Compound : 4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone Pyridyl-piperazine, pyrrolidinylsulfonyl phenyl Hypothesized to target enzymes or receptors via sulfonyl and pyridyl motifs N/A

Key Differences and Implications

  • Sulfonyl Group Variations : The target compound’s pyrrolidinylsulfonyl group may offer improved metabolic stability compared to methylsulfonyl () or thioxomethyl () analogues, as pyrrolidine’s cyclic structure reduces oxidative degradation .
  • Aromatic vs.
  • Ketone Linker Flexibility : The ketone bridge in the target compound may confer conformational rigidity compared to amide or ester-linked analogues (e.g., MK90 in ), possibly improving target selectivity .

Data Table: Structural and Functional Comparison

Property/Compound Target Compound 3-[4-(Methylsulfonyl)phenyl]-5-(trifluoromethyl)(2-pyridyl)phenyl ketone 4-(((4-Chlorophenyl)amino)thioxomethyl)piperazinyl 2-furyl ketone
Molecular Weight ~450–500 g/mol (estimated) 438.43 g/mol 433.94 g/mol
Key Functional Groups Pyridyl-piperazine, pyrrolidinylsulfonyl Pyridyl, methylsulfonyl, trifluoromethyl Piperazinyl, thioxomethyl, furyl
Reported Bioactivity Hypothesized enzyme inhibition COX-2 inhibition (IC₅₀: 0.05 µM) Not reported
Solubility (Predicted) Moderate (due to sulfonyl) Low (lipophilic trifluoromethyl) Low (thioxomethyl)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone
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4-(2-Pyridyl)piperazinyl 4-(pyrrolidinylsulfonyl)phenyl ketone

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